6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
Description
6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex tetrahydroisoquinoline derivative characterized by:
- 6,7-Dimethoxy substitutions on the isoquinoline core, enhancing electron density and influencing receptor binding .
- A 4-nitrophenoxymethyl group at position 1, introducing steric bulk and redox-active nitro functionality .
This compound’s structural complexity suggests applications in neuropharmacology or as a synthetic intermediate, though its specific biological activity remains understudied compared to simpler analogs.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O9/c1-6-39-28-16-21(17-29(40-7-2)30(28)41-8-3)31(34)32-14-13-20-15-26(37-4)27(38-5)18-24(20)25(32)19-42-23-11-9-22(10-12-23)33(35)36/h9-12,15-18,25H,6-8,13-14,19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZAUIPHARZIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Neurotoxicity and Parkinsonian Links
- N-Methylated analogs (e.g., 1-methyl-6,7-dimethoxy derivatives) are oxidized by MAO-B to neurotoxic isoquinolinium ions, mirroring MPTP’s dopaminergic toxicity .
- Nitro-containing analogs (e.g., 1-(4-nitrophenyl)) induce ATP depletion in PC12h cells at 100 µM, suggesting mitochondrial toxicity .
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